Product packaging for 1,4-Dichloro-2-methoxy-3-methylbenzene(Cat. No.:)

1,4-Dichloro-2-methoxy-3-methylbenzene

Cat. No.: B15380877
M. Wt: 191.05 g/mol
InChI Key: RGWOCYSBYJEJRF-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-methoxy-3-methylbenzene is a substituted benzene derivative of significant interest in chemical research and development. This compound serves as a versatile building block, particularly in the synthesis of more complex organic molecules . Its molecular structure, featuring halogen and ether functional groups, makes it a valuable intermediate in pharmaceutical chemistry for creating potential drug candidates . Researchers also utilize this compound and its analogues in material science and in the development of synthetic methodologies . The presence of the methoxy group can influence electron distribution, while the chloro- and methyl-substituents offer sites for further functionalization, for instance, through cross-coupling reactions . As with all chemicals, proper safety protocols must be followed. This product is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Cl2O B15380877 1,4-Dichloro-2-methoxy-3-methylbenzene

Properties

Molecular Formula

C8H8Cl2O

Molecular Weight

191.05 g/mol

IUPAC Name

1,4-dichloro-2-methoxy-3-methylbenzene

InChI

InChI=1S/C8H8Cl2O/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4H,1-2H3

InChI Key

RGWOCYSBYJEJRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Halogen Variation : The replacement of fluorine (in the comparator) with chlorine and methoxy groups increases the molecular weight by ~28.5 g/mol. Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance but enhance electron-withdrawing effects compared to chlorine .

Electronic Effects : The methoxy group in the target compound donates electrons via resonance, activating the ring toward electrophilic substitution at specific positions. In contrast, fluorine’s strong electron-withdrawing nature deactivates the ring more significantly than chlorine.

Solubility: The methoxy group likely enhances solubility in polar solvents (e.g., ethanol or acetone) compared to the fluorine-dominated comparator, which may favor nonpolar solvents.

This compound:

  • Reactivity : The chlorine atoms at positions 1 and 4 direct incoming electrophiles to positions 2 and 6 (ortho/para to chlorine), but the methoxy group at position 2 competes by directing to positions 3 and 4. This interplay creates regioselective challenges in synthesis.
  • Applications: Potential use in cross-coupling reactions (e.g., Suzuki-Miyaura) due to halogen substituents or as a precursor for herbicides.

2-Chloro-1,4-difluoro-3-methylbenzene :

  • Reactivity : Fluorine’s strong electron-withdrawing effect deactivates the ring, making it less reactive toward electrophiles. The chlorine atom at position 2 may undergo nucleophilic aromatic substitution under harsh conditions.
  • Applications : Likely employed in materials science or fluorinated pharmaceutical intermediates.

Methyl-Substituted Benzene Derivatives (Hypothetical Analysis)

For example:

    Q & A

    Q. What are the optimal synthetic routes for 1,4-Dichloro-2-methoxy-3-methylbenzene, and how do reaction conditions influence yield?

    Methodological Answer: Synthesis typically involves halogenation and methoxylation of a substituted benzene precursor. Key routes include:

    • Halogenation via Friedel-Crafts alkylation : Chlorine atoms are introduced at positions 1 and 4 using AlCl₃ as a catalyst. Temperature control (60–80°C) minimizes side reactions like over-halogenation .
    • Methoxy group introduction : Methoxylation at position 2 can be achieved via nucleophilic aromatic substitution (e.g., using NaOMe in DMF at 120°C) .

    Q. What spectroscopic techniques are most effective for characterizing this compound?

    Methodological Answer:

    • NMR : ¹H NMR identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms chlorine substitution via deshielding effects .
    • GC-MS : Retention time and fragmentation patterns (e.g., m/z 162 for [M-Cl]⁺) validate purity .
    • IR : C-O stretching (1250 cm⁻¹) and C-Cl bonds (750 cm⁻¹) confirm functional groups .

    Advanced Research Questions

    Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

    Methodological Answer: Contradictions (e.g., unexpected coupling patterns in NMR) require iterative validation:

    Cross-validate with alternative techniques : Use high-resolution MS to confirm molecular weight and X-ray crystallography for unambiguous structure determination .

    Control experiments : Re-synthesize intermediates to isolate confounding factors (e.g., trace solvents altering NMR shifts) .

    Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian software) to identify discrepancies .

    Q. What mechanistic insights explain the compound’s reactivity in Suzuki-Miyaura coupling reactions?

    Methodological Answer: The chlorine atoms at positions 1 and 4 act as directing groups, while the methoxy group at position 2 stabilizes transition states via resonance. Key observations:

    • Kinetic studies : Pd(PPh₃)₄ catalysts achieve >80% coupling efficiency with aryl boronic acids at 90°C in THF .
    • Steric effects : The methyl group at position 3 slows ortho-substitution, favoring para selectivity in cross-coupling .

    Q. How does pH and solvent polarity affect the compound’s stability in aqueous solutions?

    Methodological Answer:

    • pH stability : The compound hydrolyzes in strongly acidic (pH < 3) or basic (pH > 10) conditions, releasing Cl⁻ ions. Stability is optimal at pH 5–9 .
    • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance solubility but accelerate decomposition at elevated temperatures. Use acetonitrile for long-term storage .

    Methodological Best Practices

    • Synthetic scalability : Optimize halogenation steps using flow chemistry to reduce hazardous intermediate accumulation .
    • Data reproducibility : Document solvent batch numbers and humidity levels, as trace water can alter reaction kinetics .
    • Contradiction resolution : Apply falsification frameworks (e.g., refuting competing hypotheses via controlled experiments) to validate anomalous results .

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